molecular formula C20H21N5 B143408 N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine CAS No. 133118-25-9

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine

Cat. No. B143408
M. Wt: 331.4 g/mol
InChI Key: GYOSOHLMYLAMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine, also known as Etizolam, is a benzodiazepine analog that has gained popularity in scientific research due to its unique properties. This compound is structurally similar to benzodiazepines, but it has a different mechanism of action, making it a promising candidate for further research.

Mechanism Of Action

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, sedation, and hypnotic effects.

Biochemical And Physiological Effects

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. It has also been found to decrease the levels of cortisol, a hormone that is associated with stress.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine in lab experiments is that it has a rapid onset of action, making it useful for studying the effects of drugs on the central nervous system. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine. One area of interest is its potential as a treatment for anxiety and insomnia. Another area of interest is its effects on memory and learning, and whether it could be used to treat cognitive disorders. Additionally, more research is needed to understand the long-term effects of N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine use, as well as its potential for abuse and addiction.

Synthesis Methods

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylacetic acid. Another method involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylacetic acid.

Scientific Research Applications

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, sedative, and hypnotic properties, making it a potential treatment for anxiety and insomnia. It has also been used to study its effects on memory and learning.

properties

CAS RN

133118-25-9

Product Name

N,N-Diethyl-1-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-diethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C20H21N5/c1-3-24(4-2)18-14-19-22-23-20(15-10-6-5-7-11-15)25(19)17-13-9-8-12-16(17)21-18/h5-13H,3-4,14H2,1-2H3

InChI Key

GYOSOHLMYLAMFB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1

Other CAS RN

133118-25-9

synonyms

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-diethyl-1-phe nyl-

Origin of Product

United States

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